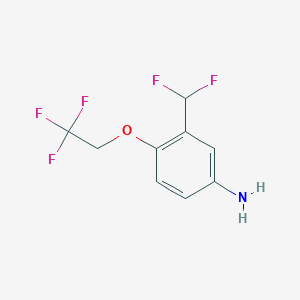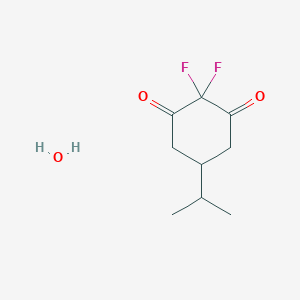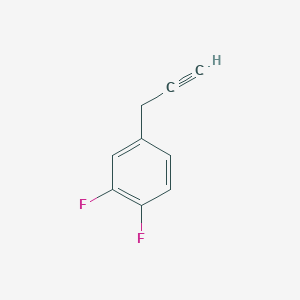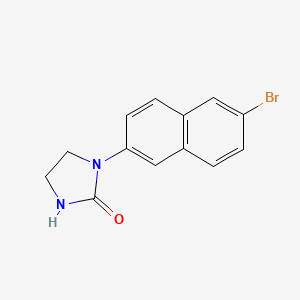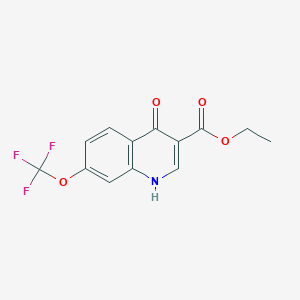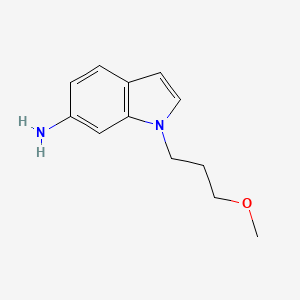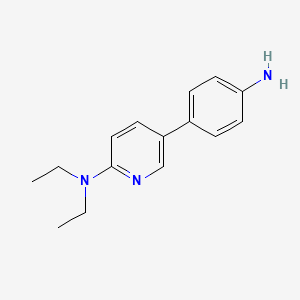
2-Propenoic acid, 3-(2,4,6-trimethylphenyl)-, ethyl ester, (2E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 3-(2,4,6-trimethylphenyl)-, ethyl ester, (2E)- is an organic compound with the molecular formula C14H18O2. It is an ester derivative of 2-propenoic acid and is characterized by the presence of a 2,4,6-trimethylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(2,4,6-trimethylphenyl)-, ethyl ester, (2E)- typically involves the esterification of 2-propenoic acid with 3-(2,4,6-trimethylphenyl)ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
2-Propenoic acid, 3-(2,4,6-trimethylphenyl)-, ethyl ester, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: 2-Propenoic acid, 3-(2,4,6-trimethylphenyl)-, ethyl ester, (2E)- can be oxidized to form 2-propenoic acid, 3-(2,4,6-trimethylphenyl)-.
Reduction: Reduction leads to the formation of 3-(2,4,6-trimethylphenyl)propanol.
Substitution: Substitution reactions yield various ester derivatives depending on the nucleophile used.
科学的研究の応用
2-Propenoic acid, 3-(2,4,6-trimethylphenyl)-, ethyl ester, (2E)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of polymers and resins, which are essential components in coatings, adhesives, and sealants.
作用機序
The mechanism of action of 2-Propenoic acid, 3-(2,4,6-trimethylphenyl)-, ethyl ester, (2E)- involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 2-propenoic acid, which can then interact with cellular pathways. The trimethylphenyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and exert its effects.
類似化合物との比較
Similar Compounds
2-Propenoic acid, 2-methyl-, ethyl ester: This compound has a similar ester structure but with a methyl group instead of the trimethylphenyl group.
2-Propenoic acid, 3-phenyl-, ethyl ester: This compound has a phenyl group instead of the trimethylphenyl group.
Uniqueness
2-Propenoic acid, 3-(2,4,6-trimethylphenyl)-, ethyl ester, (2E)- is unique due to the presence of the 2,4,6-trimethylphenyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs.
特性
分子式 |
C14H18O2 |
|---|---|
分子量 |
218.29 g/mol |
IUPAC名 |
ethyl (E)-3-(2,4,6-trimethylphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H18O2/c1-5-16-14(15)7-6-13-11(3)8-10(2)9-12(13)4/h6-9H,5H2,1-4H3/b7-6+ |
InChIキー |
QTLOYKCWYODNOC-VOTSOKGWSA-N |
異性体SMILES |
CCOC(=O)/C=C/C1=C(C=C(C=C1C)C)C |
正規SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B12082027.png)
